(E)-N1-(pyridin-3-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine
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Overview
Description
(E)-N1-(pyridin-3-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a pyridinylmethylene group and a tosyl group attached to the pyrroloquinoxaline core.
Preparation Methods
The synthesis of (E)-N1-(pyridin-3-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine involves several steps One common method starts with the preparation of the pyrroloquinoxaline core, which can be achieved through the cyclization of functionalized pyrroles and quinoxaline derivativesThe tosyl group is introduced through a sulfonation reaction using tosyl chloride in the presence of a base .
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions .
Chemical Reactions Analysis
(E)-N1-(pyridin-3-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(E)-N1-(pyridin-3-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activities, the compound is investigated for its potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (E)-N1-(pyridin-3-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine involves its interaction with specific molecular targets and pathways. For instance, it acts as a kinase inhibitor by binding to the active site of kinases, thereby inhibiting their activity. This leads to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent . The compound also interacts with other enzymes and receptors, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar compounds to (E)-N1-(pyridin-3-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine include other quinoxaline derivatives such as:
2,3-diphenylquinoxaline: Known for its anticancer and antimicrobial activities.
6,7-dimethoxyquinoxaline: Used in the development of neuroprotective agents.
2,3-dichloroquinoxaline: Exhibits significant antiviral properties.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O2S/c1-15-8-10-17(11-9-15)32(30,31)21-20-23(28-19-7-3-2-6-18(19)27-20)29(22(21)24)26-14-16-5-4-12-25-13-16/h2-14H,24H2,1H3/b26-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKBGHVCRRCIBZ-VULFUBBASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CN=CC=C5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CN=CC=C5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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